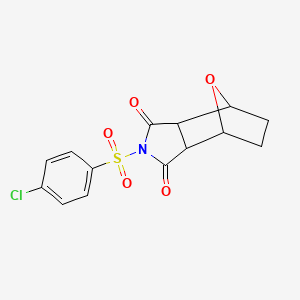
1,1,1-Tribromo-2,2,2-trichloroethane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1-Tribromo-2,2,2-trichloroethane is a halogenated organic compound with the molecular formula C2Br3Cl3 . It is characterized by the presence of three bromine atoms and three chlorine atoms attached to an ethane backbone.
准备方法
Synthetic Routes and Reaction Conditions: 1,1,1-Tribromo-2,2,2-trichloroethane can be synthesized through a series of halogenation reactions. One common method involves the free radical substitution of ethane with bromine and chlorine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale halogenation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to isolate the final product .
化学反应分析
Types of Reactions: 1,1,1-Tribromo-2,2,2-trichloroethane undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex halogenated compounds.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used.
Major Products Formed:
Substitution: Formation of compounds like 1,1,1-tribromo-2,2-dichloroethane.
Reduction: Formation of partially halogenated ethanes.
Oxidation: Formation of higher halogenated ethanes.
科学研究应用
1,1,1-Tribromo-2,2,2-trichloroethane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and halogenation studies.
Biology: Investigated for its potential effects on biological systems and as a tool in biochemical assays.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
作用机制
The mechanism by which 1,1,1-tribromo-2,2,2-trichloroethane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by altering the activity of specific proteins and enzymes. Its halogen atoms play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity .
相似化合物的比较
1,1,2-Trichloroethane: Another halogenated ethane with three chlorine atoms but no bromine atoms.
1,1,2,2-Tetrachloroethane: Contains four chlorine atoms and is used in similar industrial applications.
Uniqueness: 1,1,1-Tribromo-2,2,2-trichloroethane is unique due to its combination of bromine and chlorine atoms, which imparts distinct chemical properties and reactivity compared to its purely chlorinated counterparts. This uniqueness makes it valuable in specific chemical reactions and applications where such properties are desired .
属性
CAS 编号 |
77348-13-1 |
|---|---|
分子式 |
C2Br3Cl3 |
分子量 |
370.1 g/mol |
IUPAC 名称 |
1,1,1-tribromo-2,2,2-trichloroethane |
InChI |
InChI=1S/C2Br3Cl3/c3-1(4,5)2(6,7)8 |
InChI 键 |
PDWNGQFXPKNXAV-UHFFFAOYSA-N |
规范 SMILES |
C(C(Br)(Br)Br)(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


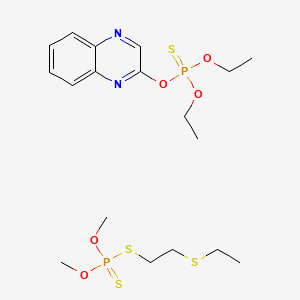
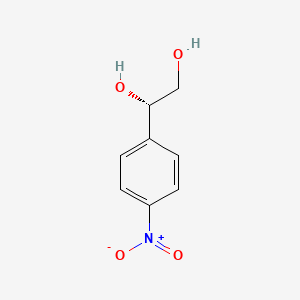
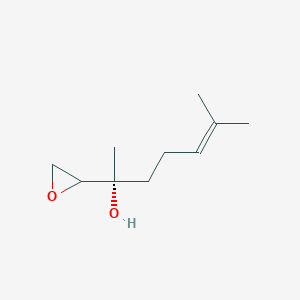
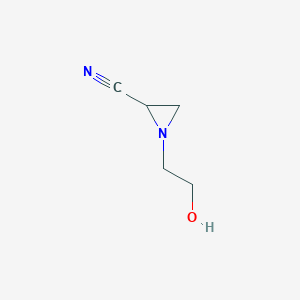

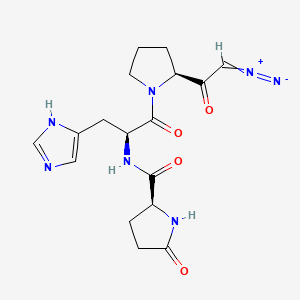
![1-[4-(Benzyloxy)-3-chlorophenyl]-2-bromoethan-1-one](/img/structure/B14439437.png)

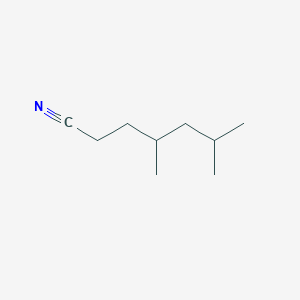
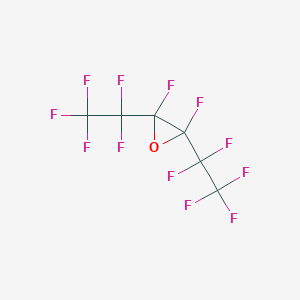
![4-[2-(1H-Pyrazol-1-yl)ethyl]phenol](/img/structure/B14439459.png)
![6-[(1E,3E,5E)-6-[(1R,3R,4S,5S,7R)-4,8-dihydroxy-1,3,5,7-tetramethyl-2,6-dioxabicyclo[3.2.1]octan-3-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one](/img/structure/B14439466.png)

